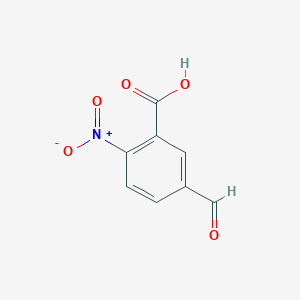
1-(Difluoromethyl)-4-ethynylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)-4-ethynylbenzene is an organic compound characterized by the presence of a difluoromethyl group and an ethynyl group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-(Difluoromethyl)-4-ethynylbenzene typically involves the introduction of the difluoromethyl group and the ethynyl group onto the benzene ring through various synthetic routes. One common method includes the use of difluoromethylation reagents to introduce the CF2H group onto a pre-functionalized benzene ring. This process can be achieved through electrophilic, nucleophilic, or radical difluoromethylation reactions . The ethynyl group can be introduced via Sonogashira coupling reactions, which involve the coupling of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst .
Industrial production methods for this compound may involve large-scale difluoromethylation and ethynylation processes, utilizing optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
1-(Difluoromethyl)-4-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira coupling, leading to the formation of more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium and copper. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)-4-ethynylbenzene has a wide range of applications in scientific research:
Biology: The compound’s unique structural features make it a valuable tool in the study of biological systems, including enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 1-(Difluoromethyl)-4-ethynylbenzene involves its interaction with molecular targets through its difluoromethyl and ethynyl groups. These groups can form hydrogen bonds, participate in π-π interactions, and engage in covalent bonding with target molecules. The pathways involved in its mechanism of action depend on the specific application and target molecule, often involving inhibition or activation of enzymatic activity .
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethyl)-4-ethynylbenzene can be compared with other similar compounds such as:
1-(Trifluoromethyl)-4-ethynylbenzene: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can lead to different chemical reactivity and biological activity.
1-(Difluoromethyl)-4-vinylbenzene:
1-(Difluoromethyl)-4-iodobenzene: The presence of an iodine atom instead of an ethynyl group can significantly alter the compound’s reactivity and use in coupling reactions.
The uniqueness of this compound lies in its combination of the difluoromethyl and ethynyl groups, which confer distinct chemical and biological properties that are valuable in various research and industrial applications.
Eigenschaften
IUPAC Name |
1-(difluoromethyl)-4-ethynylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6,9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMKUCOESGHSOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,3-dimethyl-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B7974961.png)
![N-[(2-chloro-3-fluorophenyl)methyl]cyclobutanamine](/img/structure/B7974968.png)
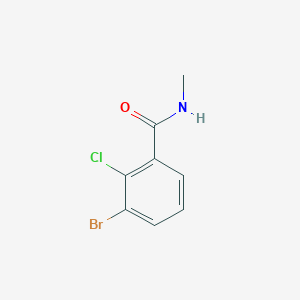
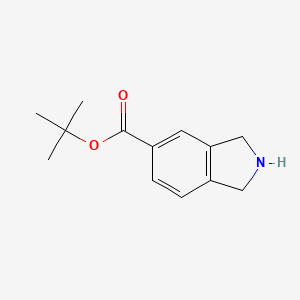


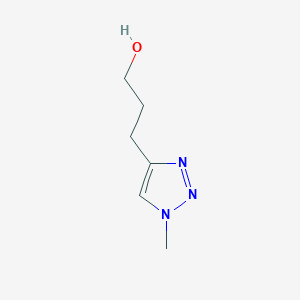
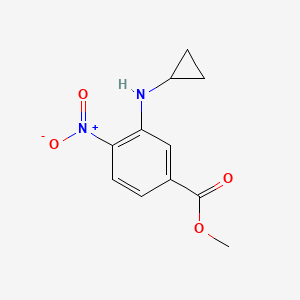

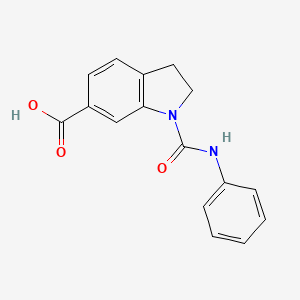


![(Cyclopropylmethyl)[(3-fluoro-5-methylphenyl)methyl]amine](/img/structure/B7975052.png)
